molecular formula C13H11ClN2O2 B13727882 E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline

E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline

Cat. No.: B13727882
M. Wt: 262.69 g/mol
InChI Key: AGSLHRHNGPJUFV-ONEGZZNKSA-N
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Description

E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline (CAS: 1031929-40-4) is a nitrovinyl-substituted quinoline derivative with the molecular formula C₁₃H₁₁ClN₂O₂ and a molecular weight of 262.69 g/mol. Its structure features a quinoline core substituted with a chlorine atom at position 2, methyl groups at positions 6 and 7, and a nitrovinyl group at position 2. The E-configuration of the vinyl group is critical for its stereochemical properties and biological interactions .

Key physicochemical properties include:

  • Boiling point: Predicted at 428.7 ± 40.0 °C
  • Density: 1.323 ± 0.06 g/cm³
  • pKa: -0.61 ± 0.50 (indicating weak acidity)
  • Topological Polar Surface Area (TPSA): 58.7 Ų (moderate polarity due to the nitro group) .

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

2-chloro-6,7-dimethyl-3-[(E)-2-nitroethenyl]quinoline

InChI

InChI=1S/C13H11ClN2O2/c1-8-5-11-7-10(3-4-16(17)18)13(14)15-12(11)6-9(8)2/h3-7H,1-2H3/b4-3+

InChI Key

AGSLHRHNGPJUFV-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1C)Cl)/C=C/[N+](=O)[O-]

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1C)Cl)C=C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation Approach

The most common and straightforward method to prepare this compound involves the condensation between 2-chloro-6,7-dimethylquinoline-3-carbaldehyde or 2-chloro-6,7-dimethylquinoline and 2-nitrobenzaldehyde under basic or acidic catalysis, often in the presence of solvents like acetic anhydride or dimethylformamide (DMF).

  • Reaction conditions:

    • Use of acetic anhydride or a mixture of acetic anhydride and DMF as solvent
    • Sodium acetate as a mild base catalyst
    • Heating at reflux or elevated temperatures (typically 100–135°C) for 12–24 hours
    • Workup involves aqueous quenching, extraction with ethyl acetate or dichloromethane, washing, drying, and purification by column chromatography or recrystallization
  • Yields: High yields reported, often in the range of 80–99% depending on the exact conditions and purity of starting materials.

Stepwise Synthesis of Quinoline Intermediate and Vinyl Coupling

According to patent EP2474535A1, a multistep synthesis route can be adapted for preparing styrylquinoline derivatives with various substituents, including chloro and methyl groups on the quinoline ring:

Step Reaction Description Reagents and Conditions Product/Intermediate
1 Condensation of 7-chloroquinaldine with meta-cyanobenzaldehyde in acetic anhydride and sodium acetate 125–135°C, 24 h 3-(2-(7-chloro-2-quinolyl)vinyl)benzonitrile (stable intermediate)
2 Grignard reaction of ortho-methylphenylethanone with methylmagnesium halide Inert solvent (THF), low temp 2-ortho-methylphenyl-2-propanol
3 Protection of hydroxyl group with dihydropyran under catalysis Catalyst, inert atmosphere Hydroxyl-protected ether intermediate
4 Hydroxymethylation with formaldehyde or paraformaldehyde Catalyst, alkaline conditions Hydroxymethylated intermediate
5 Halogenation with halogenating reagent Controlled addition Halogenated intermediate (e.g., bromide)
6 Coupling of halogenated intermediate with quinoline vinyl nitrile via Grignard reagent THF, reflux, inert atmosphere Target styrylquinoline derivative

This method emphasizes the stability of intermediates and the use of inexpensive reagents, making it suitable for industrial scale-up. Although this patent focuses on a related compound for Montelukast intermediates, the reaction principles apply to this compound synthesis by substituting appropriate aldehyde and quinoline derivatives.

Green and Catalyst-Free Synthetic Approaches

Recent literature highlights environmentally benign methods for synthesizing styrylquinoline derivatives, which can be adapted for the target compound:

  • Use of deep eutectic solvents (DES) such as 1,3-dimethylurea/l-tartaric acid as reaction media
  • Catalyst-free Knoevenagel condensation between 2-methylquinoline derivatives and aromatic aldehydes
  • Mild reaction conditions, no heavy metals or toxic catalysts
  • High selectivity for E-isomer styrylquinolines

These green methods produce high yields and reduce environmental impact, making them attractive alternatives for preparing this compound.

Comparative Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Knoevenagel Condensation in Acetic Anhydride/DMF Direct condensation of quinoline and nitrobenzaldehyde Simple, high yield, well-established Requires heating, organic solvents
Multistep Grignard-Based Synthesis (Patent EP2474535A1) Stepwise protection, halogenation, Grignard coupling High purity, stable intermediates, scalable More steps, requires inert atmosphere
Green Catalyst-Free Knoevenagel Condensation Use of DES, no catalyst Environmentally friendly, mild conditions Limited substrate scope reported
Photochemical and Catalytic Variants Use of light or catalysts for vinyl formation Potential for novel derivatives Less developed for target compound

Research Results and Analytical Data

  • Spectroscopic confirmation:

    • $$^{1}H$$ NMR typically shows vinyl proton signals with coupling constants $$J$$ = 15–16 Hz, confirming E-configuration
    • UV-Vis and IR spectroscopy confirm quinoline and nitro functionalities
    • Mass spectrometry and elemental analysis verify molecular weight and composition
  • Yields:

    • Yields range from 80% to >95% depending on method and purification techniques
  • Purification:

    • Flash column chromatography using silica gel with dichloromethane/methanol or ethyl acetate/hexane mixtures
    • Recrystallization from suitable solvents like ethanol or acetone

Chemical Reactions Analysis

E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium carbonate, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Structure-Activity Relationship

The synthesis of E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline involves several organic reactions, primarily focusing on the introduction of the nitro group and chlorination at specific positions on the quinoline ring. Research has shown that modifications to the quinoline structure can significantly affect its biological activity.

Case Study: Antimalarial Activity

A notable application of this compound is its potential as an antimalarial agent. A study investigated a series of styrylquinoline analogues, revealing that compounds similar to this compound exhibited potent activity against Plasmodium falciparum, the causative agent of malaria.

CompoundEC50 (nM)Mechanism
This compound28.6 ± 0.9Parasitocidal
Unsubstituted analogue41.2 ± 5.3Parasitostatic

This data indicates that structural modifications can enhance the efficacy of quinoline derivatives against malaria parasites. The compound demonstrated rapid parasite clearance in in vivo models, suggesting its potential for further development into a therapeutic agent .

The biological mechanisms underlying the activity of this compound have been explored through various assays:

  • In Vitro Studies : The compound was tested against multiple strains of Plasmodium, showing significant inhibition at low concentrations.
  • In Vivo Efficacy : In rodent models infected with Plasmodium berghei, treatment with this compound resulted in complete cure at specific dosages (e.g., 25 mg/kg), highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and vinyl groups can also participate in various biochemical reactions, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the styrylquinoline family, which shares a quinoline core with substituents influencing bioactivity, solubility, and reactivity. Below is a comparative analysis with structurally related compounds:

Compound Substituents Molecular Weight (g/mol) Key Properties/Bioactivity Synthesis Method
E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline 2-Cl, 6,7-diCH₃, 3-(E-nitrovinyl) 262.69 High TPSA (58.7 Ų), potential HIV-1 integrase inhibition (inferred from styrylquinolines) . Likely via condensation of 2-chloro-6,7-dimethylquinoline with nitroethylene .
4-Chloro-6,7-dimethoxyquinoline 4-Cl, 6,7-diOCH₃ 223.66 Planar structure with intramolecular C-H∙∙∙Cl interactions; used in medicinal chemistry . Synthesis via POCl₃ treatment of dimethoxynaphthalenol .
5-Chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran 5-Cl, 2,7-diCH₃, 3-sulfonyl 326.82 Crystal structure stabilized by π-π interactions (3.976 Å spacing); sulfonyl group enhances rigidity . Sulfonation of benzofuran precursors .
E-7-Bromo-2-chloro-3-(2-nitro)vinylquinoline 7-Br, 2-Cl, 3-(E-nitrovinyl) 313.54 Bromine substitution increases molecular weight and potential halogen bonding interactions . Halogenation of quinoline followed by nitrovinyl addition .
2-Chloro-6,7-dimethoxy-3-methylquinoline 2-Cl, 6,7-diOCH₃, 3-CH₃ 237.68 Methoxy groups improve solubility; methyl enhances lipophilicity . Methoxylation and methylation of chloroquinoline .

Research Findings and Implications

  • Biological Activity: Styrylquinolines, including the target compound, are explored as HIV-1 integrase inhibitors due to their ability to chelate metal ions in enzyme active sites . The nitro group may enhance this interaction but could also increase cytotoxicity .
  • Material Science : Derivatives with sulfonyl or methoxy groups (e.g., 5-chloro-2,7-dimethylbenzofuran) are prioritized for crystallography studies due to their stable packing motifs .

Biological Activity

E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline is a synthetic organic compound belonging to the quinoline family. Its molecular formula is C₁₃H₁₁ClN₂O₂, and it has a molecular weight of approximately 262.69 g/mol. The compound's unique structural arrangement, characterized by a chloro group at the second position, dimethyl groups at the sixth and seventh positions, and a nitrovinyl group at the third position of the quinoline ring, contributes to its distinctive chemical properties and potential biological activities.

The synthesis of this compound typically involves the reaction of 2-chloro-6,7-dimethylquinoline with nitroethylene under controlled conditions. This process is facilitated by specific catalysts and solvents that promote the formation of the vinyl bond while stabilizing the quinoline structure. The ability to modify its structure through various synthetic routes allows for the exploration of its biological activity further.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Preliminary studies suggest that its derivatives may influence various biochemical pathways, potentially leading to therapeutic applications in treating infections or cancer.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Activity

Further investigations into its anticancer potential have revealed that this compound can induce apoptosis in cancer cell lines. The nitro group can undergo reduction within cellular environments, forming reactive intermediates that interact with proteins and nucleic acids. This interaction profile suggests that this compound could influence gene expression or protein function.

Structure-Activity Relationship (SAR)

A detailed structure–activity relationship (SAR) study highlights how modifications to the molecular structure affect biological activity. For instance:

Compound NameStructural FeaturesBiological Activity
This compoundChloro group at position 2; dimethyl groups at positions 6 and 7; nitrovinyl groupSignificant antimicrobial and anticancer activity
6-MethoxyquinolineMethoxy group instead of chloro; no vinyl groupLower antimicrobial activity compared to E-2-Chloro derivative
4-NitrophenylvinylquinolineDifferent substituent on the vinyl groupVaried anticancer activity depending on substituent

This table illustrates how specific functional groups influence the compound's reactivity and biological efficacy.

Case Studies

  • Antimalarial Efficacy : A study reported that similar quinoline derivatives exhibited potent antiplasmodial activity with low nanomolar effectiveness against malaria strains. The introduction of halogens or methoxy groups significantly enhanced their potency compared to unsubstituted analogs .
  • Cytotoxicity Assessment : In vitro evaluations against human cancer cell lines (e.g., A549 lung carcinoma cells) showed that this compound induced cytotoxic effects with IC50 values indicating significant potential for further development as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline, and how can reaction conditions be standardized?

Methodological Answer: The synthesis typically involves Vilsmeier-Haack formylation followed by nitrovinyl group introduction. Key reagents include MSCL-DMF/DMAC for formylation (), and palladium catalysts (e.g., Pd(PPh3)₄) for cross-coupling reactions ( ). Standardization requires:

  • Solvent optimization : DMF or DMSO is preferred for polar intermediates ().
  • Temperature control : Reactions often proceed at 80–90°C for 48 hours ().
  • Catalyst loading : 5% Pd(PPh3)₄ ensures efficient coupling ().
    Validation : Monitor intermediates via TLC (Rf values ~0.42 in 10% ethyl acetate/hexane) ().

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

Methodological Answer:

  • NMR : Use ¹H/¹³C-NMR to confirm substituent positions (e.g., δH 7.01–8.31 ppm for aromatic protons; δC 115–162 ppm for nitrovinyl groups) ().
  • Mass spectrometry : HRMS (e.g., MH+ 334.0817 for related chloroquinolines) validates molecular weight ().
  • Crystallography : SHELX programs refine crystal structures; resolve discrepancies using IUCr data repositories ().
    Contradiction resolution : Cross-validate with FT-IR (νmax 830–1600 cm⁻¹ for nitro and quinoline stretches) ().

Q. How can the purity of this compound be assessed during synthesis?

Methodological Answer:

  • HPLC : Use C18 columns with methanol/water mobile phases ().
  • Melting point analysis : Compare observed mp (e.g., 147–149°C for analogs) with literature ().
  • Elemental analysis : Ensure %C, %H, %N align with theoretical values (e.g., C21H14FN3Cl requires C 75.56%, H 4.23%) ().

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitrovinyl group introduction in this quinoline derivative?

Methodological Answer: Regioselectivity arises from electronic and steric effects :

  • Electron-deficient quinoline core : The 3-position is activated for electrophilic substitution due to chloro and methyl groups at C-2 and C-6/7 ().
  • Catalytic role of Pd(PPh3)₄ : Facilitates Suzuki-Miyaura coupling via oxidative addition of aryl halides ().
    Experimental validation : Perform DFT calculations to map electron density or use isotopic labeling (e.g., ¹⁵N-nitrostyrene) to track bond formation ().

Q. How do solvent polarity and base selection impact the yield of this compound?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO): Enhance nitrovinyl group solubility but may cause side reactions (e.g., over-oxidation) ().
  • Bases : Potassium carbonate (K₂CO₃) outperforms NaH in minimizing dehalogenation ().
    Optimization strategy : Conduct a DoE (Design of Experiments) varying solvent/base pairs (e.g., DMF/K₂CO₃ vs. DMSO/NaH) and quantify yields via HPLC ().

Q. What strategies address contradictions in spectral data between synthetic batches?

Methodological Answer:

  • Batch-to-batch variability : Trace impurities (e.g., unreacted 2-nitrovinyl precursors) using GC-MS ().
  • Crystallographic validation : Compare unit cell parameters (e.g., CCDC 1983315 for related quinoxalines) to identify polymorphs ().
  • Statistical analysis : Apply ANOVA to assess significance of NMR shifts (e.g., δH ±0.05 ppm) ().

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., PI3Kδ for anti-inflammatory activity) ().
  • QSAR models : Correlate substituent effects (e.g., nitro group’s electron-withdrawing nature) with bioactivity ().
    Validation : Compare predictions with in vitro assays (e.g., MIC against S. aureus) ().

Cross-Disciplinary Applications

Q. How does the nitro group influence environmental persistence, and what degradation pathways are plausible?

Methodological Answer:

  • Nitro group stability : Resist microbial degradation but undergo reductive pathways (e.g., nitro to amine via hydrogenation) ().
  • Bioremediation : Use Cupriavidus sp. strains with onb gene clusters to detect/transform nitro derivatives ().
    Experimental setup : Expose compound to ST-14 bioreporter strains and monitor EGFP expression ().

Q. Can this compound serve as a precursor for photoactive materials?

Methodological Answer:

  • Photophysical properties : Assess UV-Vis absorption (λmax ~350–400 nm for nitrovinyl conjugation) ().
  • Applications : Synthesize quinoxaline analogs (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) for OLEDs ().

Data Presentation & Validation

Q. What statistical methods are essential for analyzing contradictory bioassay results?

Methodological Answer:

  • Student’s t-test : Compare IC50 values across replicates (p < 0.05 significance) ().
  • Dose-response curves : Fit data to Hill equations to quantify efficacy/potency ().

Q. How should crystallographic data be archived to meet IUCr standards?

Methodological Answer:

  • Deposit to CCDC : Assign accession numbers (e.g., 1983315) and validate via CheckCIF ().
  • SHELX refinement : Use SHELXL for HKLF5 format; report R1/wR2 < 5% ().

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